molecular formula C17H22N4O2 B4725989 4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine

4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine

Cat. No.: B4725989
M. Wt: 314.4 g/mol
InChI Key: NQPWCMGPLFXGKO-UHFFFAOYSA-N
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Description

4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine is a complex organic compound that features a morpholine ring attached to a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine typically involves a multi-step process. One common method includes the formation of the triazole ring through a cycloaddition reaction, followed by the attachment of the morpholine ring via a carbonyl linkage. The reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the triazole or morpholine rings .

Scientific Research Applications

4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine include other triazole-containing molecules and morpholine derivatives. Examples include:

  • 4-{[5-methyl-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine
  • 4-{[5-isopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the triazole ring and the presence of the morpholine moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[1-(4-methylphenyl)-5-propan-2-yltriazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12(2)16-15(17(22)20-8-10-23-11-9-20)18-19-21(16)14-6-4-13(3)5-7-14/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPWCMGPLFXGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCOCC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine
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4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine
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4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine
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4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine
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4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine
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4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine

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